

structure-activity relationship of N-benzylbenzamide analogues

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Compound of Interest

Compound Name: *N-Benzyl-3-hydroxy-benzamide*

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A Comprehensive Guide to the Structure-Activity Relationship of N-Benzylbenzamide Analogues for Researchers and Drug Development Professionals

The N-benzylbenzamide scaffold is a privileged motif in medicinal chemistry, serving as a versatile template for the design of potent and selective modulators of various biological targets. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) of N-benzylbenzamide analogues, offering insights into the key structural determinants for their anticancer, antimicrobial, and antiprotozoal activities. Experimental data, detailed methodologies, and visual representations of key concepts are presented to aid researchers in the rational design of novel therapeutic agents.

N-Benzylbenzamide Analogues as Anticancer Agents

The N-benzylbenzamide core has been extensively explored for the development of anticancer agents, leading to the discovery of potent inhibitors of tubulin polymerization and histone deacetylases (HDACs).

Targeting Tubulin Polymerization

N-benzylbenzamide derivatives have emerged as significant tubulin polymerization inhibitors, binding to the colchicine site and inducing cell cycle arrest and apoptosis.^{[1][2]}

A systematic exploration of substitutions on both the N-benzyl and benzamide rings has revealed critical insights for potent tubulin inhibition. A notable example is compound 20b, which exhibited significant antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines.[2]

- **Benzamide Ring Substitutions:** The nature and position of substituents on the benzamide ring are crucial for activity.
- **N-Benzyl Ring Substitutions:** Modifications on the N-benzyl moiety also play a significant role in modulating potency.

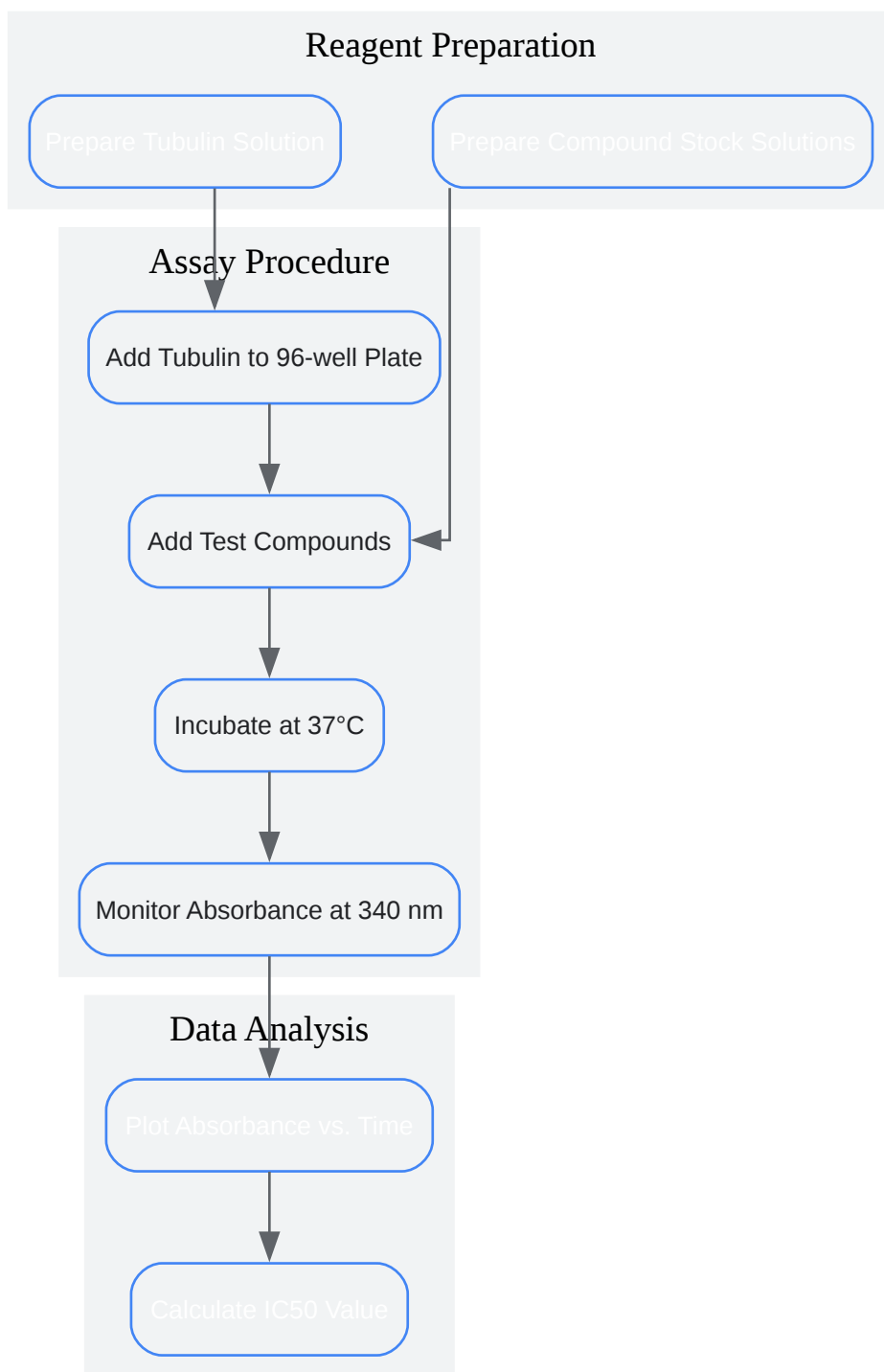
Compound	Cancer Cell Line	Antiproliferative Activity (IC50, μ M)	Reference
I-25 (MY-943)	MGC-803	0.017	[1]
HCT-116	0.044	[1]	
KYSE450	0.030	[1]	
20b	Various	0.012 - 0.027	[2]

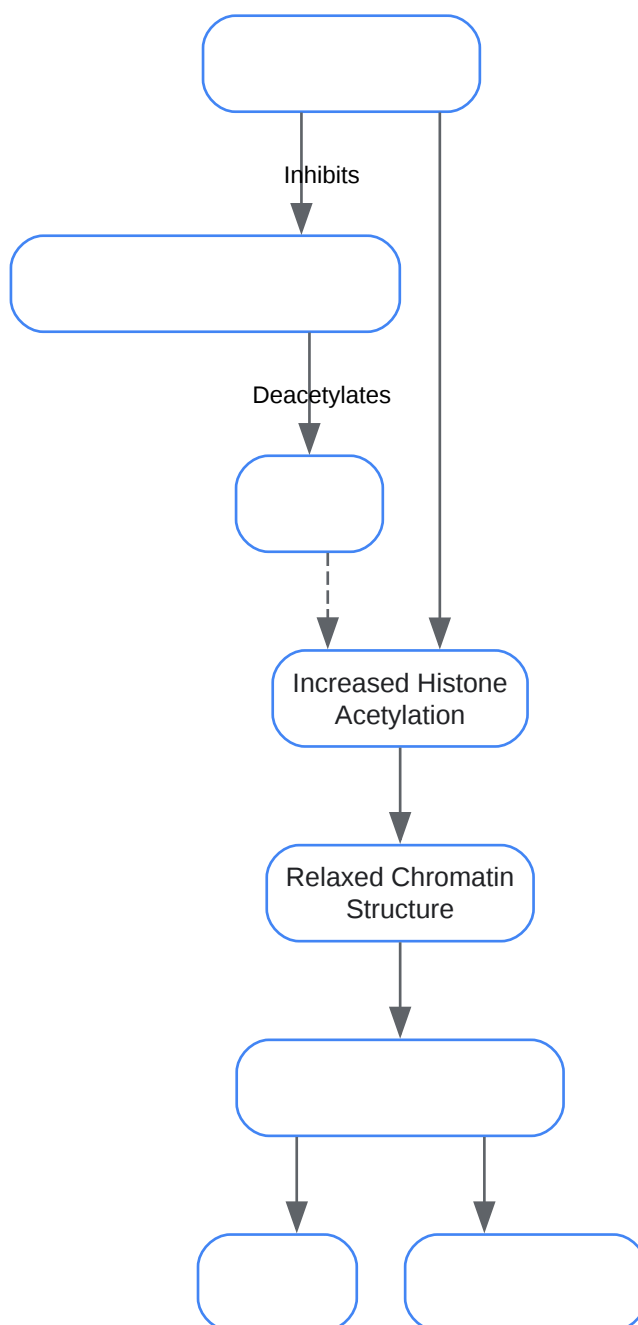
Table 1: Antiproliferative activity of lead N-benzylbenzamide analogues targeting tubulin polymerization.

A standard protocol to assess the inhibitory effect of N-benzylbenzamide analogues on tubulin polymerization is as follows:

- **Reagent Preparation:**
 - Prepare a tubulin solution (e.g., from bovine brain) in a suitable buffer (e.g., G-PEM buffer containing 80 mM PIPES, 1 mM MgCl₂, 1 mM EGTA, and 1 mM GTP, pH 6.8).
 - Prepare stock solutions of the test compounds in DMSO.
- **Assay Procedure:**
 - In a 96-well plate, add the tubulin solution.

- Add the test compounds at various concentrations. Colchicine can be used as a positive control.
- Incubate the plate at 37°C.
- Monitor the change in absorbance (turbidity) at 340 nm over time using a microplate reader. An increase in absorbance indicates tubulin polymerization.
- Data Analysis:
 - Plot the absorbance values against time for each compound concentration.
 - Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.





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Caption: Mechanism of action for HDAC inhibitors.

N-Benzylbenzamide Analogues as Antimicrobial and Antiprotozoal Agents

The N-benzylbenzamide scaffold has also demonstrated significant potential in combating infectious diseases.

Antimicrobial Activity

N-benzylbenzamide derivatives have shown promising antibacterial and antifungal activities. [3] [4]

- Substitutions on Benzoyl and N-benzyl Rings: The nature and position of substituents on both aromatic rings are critical for antimicrobial potency. For instance, compound 5a showed excellent activity against both *B. subtilis* and *E. coli*. [3]* Hydrophobicity and Electronic Effects: Electron-withdrawing groups have been shown to be beneficial for antischistosomal activity, suggesting the importance of electronic effects. [5]

Compound	Microorganism	Zone of Inhibition (mm)	MIC (µg/mL)	Reference
5a	<i>B. subtilis</i>	25	6.25	[3]
	<i>E. coli</i>	31	3.12	[3]
6b	<i>E. coli</i>	24	3.12	[3]
6c	<i>B. subtilis</i>	24	6.25	[3]

Table 3: Antibacterial activity of selected N-benzylbenzamide analogues.

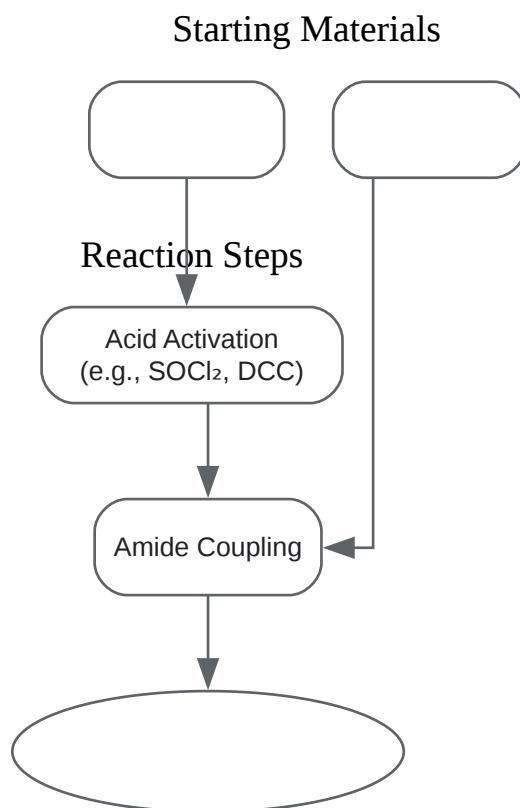
- Preparation:
 - Prepare a standardized inoculum of the test microorganism.
 - Prepare serial dilutions of the test compounds in a suitable broth medium in a 96-well microtiter plate.
- Inoculation:
 - Inoculate each well with the microbial suspension.

- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
- Incubation:
 - Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
- Determination of MIC:
 - The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Antiprotozoal Activity

N-phenylbenzamide and N-benzoyl-2-hydroxybenzamide analogues have shown activity against various protozoan parasites, including *Schistosoma mansoni*, *Trypanosoma brucei*, and *Leishmania donovani*. [5][6][7]

- Electron-Withdrawing Groups: For antischistosomal activity, the presence of electron-withdrawing substituents on the benzamide ring was found to be beneficial for potency. [5]*
Linker Modification: Modifications of the linker between the two aromatic rings can impact activity against different protozoan parasites. [6]



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Caption: General synthesis of N-benzylbenzamide analogues.

Conclusion and Future Directions

The N-benzylbenzamide scaffold has proven to be a highly fruitful starting point for the development of a diverse range of biologically active compounds. The structure-activity relationships highlighted in this guide underscore the importance of systematic structural modification to optimize potency and selectivity for various targets. Future research in this area should focus on:

- **Elucidation of Mechanisms of Action:** For many of the reported activities, the precise molecular mechanisms remain to be fully elucidated.
- **Optimization of Pharmacokinetic Properties:** Further modifications to improve solubility, metabolic stability, and oral bioavailability will be crucial for translating these promising compounds into clinical candidates.

- Exploration of Novel Biological Targets: The versatility of the N-benzylbenzamide scaffold suggests that it may have utility against a broader range of biological targets than have been explored to date.

This comparative guide provides a solid foundation for researchers to build upon, facilitating the rational design and development of the next generation of N-benzylbenzamide-based therapeutics.

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